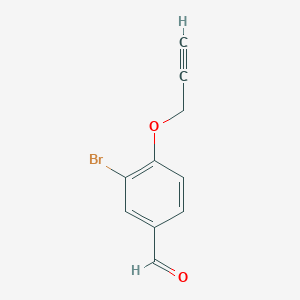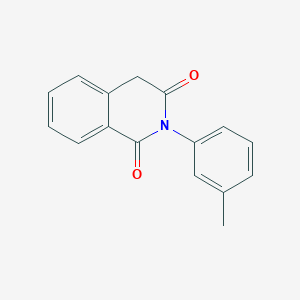
1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their diverse pharmacological properties and presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of isoquinoline derivatives has been explored through various methods. For instance, the preparation of 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones involves the reaction of N-[2-(azidomethyl)phenyl] amides with Ph3P and CS2, followed by cyclization with NaH to yield the desired products . Another approach includes the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as demonstrated in the synthesis of novel quinolin-2(1H)-ones . Additionally, the preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters has been reported, which is suitable for introducing various substituents on the aromatic ring . Furthermore, the one-pot multistep synthesis of 3,4-fused isoquinolin-1(2H)-one analogs has been developed, involving deprotonation, alkylation, and a cascade process leading to the formation of the target compound .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex and diverse. For example, the molecular structure of a benzo[de]isoquinoline derivative shows a U-shaped spatial conformation with slipped π–π interactions and point-to-face C—H⋯π interactions, contributing to the stability of the molecule . The conformational analysis of these molecules can be studied using density functional theory (DFT) to understand their geometric and electronic properties .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. Cyclization of arylalkyl isothiocyanates has been used to synthesize 1-substituted 3,4-dihydroisoquinolines, which are valuable intermediates for further chemical transformations . The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has also been employed to synthesize tetrahydroisoquinolines, demonstrating the versatility of isoquinoline chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chlorine, methyl, and methoxy groups can affect the solubility, melting point, and reactivity of these compounds . The vasodilatation activity of certain 2-substituted-3,4-dihydro-1(2H)-isoquinolinones indicates potential biological applications . Additionally, the evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists highlights the importance of stereochemistry in determining the pharmacological activity of these compounds .
科学的研究の応用
Catalytic Hydrogenation and Reduction
- Catalytic hydrogenation of 4-arylidene-1,3-(2H,4H)isoquinolinediones resulted in the formation of 4-arylmethyl-1,3-(2H,4H)isoquinolinediones, whereas reduction with sodium borohydride yielded 4-arylmethyl-1(2H)isoquinolones (Elliott & Takekoshi, 1976).
Michael Reactions and Compound Formation
- The compound underwent Michael reactions with malononitrile, leading to the formation of various isoquinoline derivatives with significant yields (Fujimaki et al., 1985).
Synthesis of Nitromethylated Isoquinolinediones
- A tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides under metal-free conditions was used to synthesize heterocyclic derivatives of 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones (Li et al., 2017).
Conformational Analysis of Stereoisomeric Derivatives
- Research on diastereomerically pure 1,3-oxazino[4,3-a]isoquinolines provided insights into the relative configurations and predominant conformations of these compounds (Sohár et al., 1992).
Photooxygenation Studies
- Studies on singlet oxygen reactions of 1,3-isoquinolinediones revealed insights into their sensitization and the resultant product formations (Ke-Qing et al., 1998).
Synthesis and Stereochemical Studies
- Research involving the synthesis of 1,3-oxazino[4,3-a]isoquinoline derivatives from phenyl-substituted tetrahydroisoquinoline diastereomers highlighted the importance of relative configurations and predominant conformations (Heydenreich et al., 2003).
Vasodilatation Activity
- Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones synthesized from certain precursors exhibited vasodilatation activity (Zhang, 2010).
将来の方向性
特性
IUPAC Name |
2-(3-methylphenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPNLOZONJASQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367857 |
Source


|
| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |
CAS RN |
106110-70-7 |
Source


|
| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)
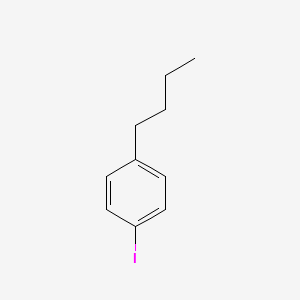
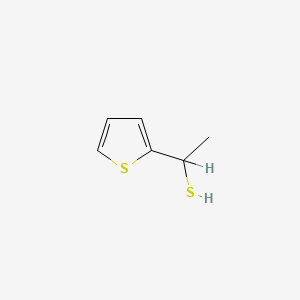
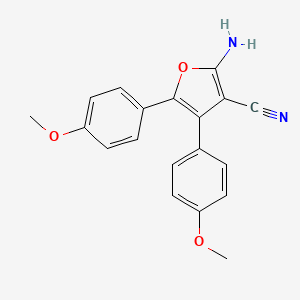
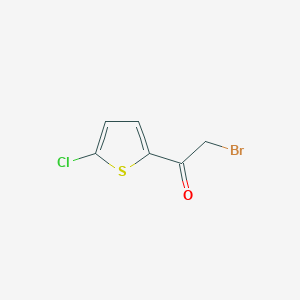
![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)
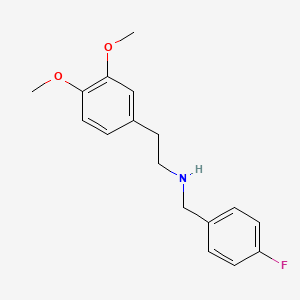
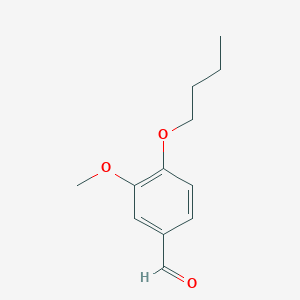
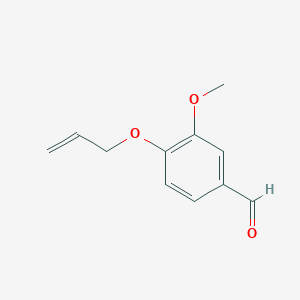
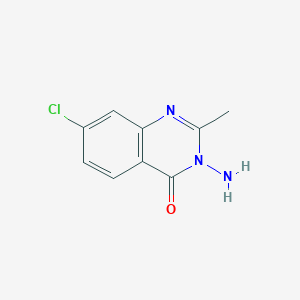
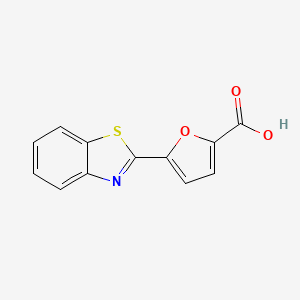
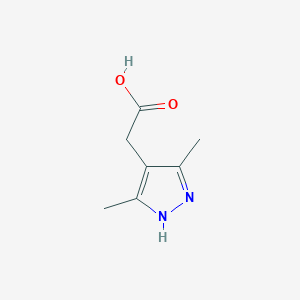
![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)
